Cas no 14645-24-0 (6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine,2,8-dimethyl-, (5R,11R)-)
14645-24-0 structure
Product Name:6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine,2,8-dimethyl-, (5R,11R)-
Numero CAS:14645-24-0
MF:C17H18N2
MW:250.338223934174
CID:120555
PubChem ID:329755941
Update Time:2025-04-18
6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine,2,8-dimethyl-, (5R,11R)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine,2,8-dimethyl-, (5R,11R)-
- (-)-TROGER'S BASE
- (5S,11S)-()-2,8-Dimethyl-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocin
- 3,9-dimethyl-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine
- (S)-2,8-dimethyl-5,11-methanodibenzo (B,F)(1,5)diazocin
- (5S,11S)-(-)-2,8-DIMETHYL-6H,12H-5,11-METHANODIBENZO[B,F][1,5]DIAZOCIN
- HMS1579O10
- SCHEMBL2759894
- 2,8-Dimethyl-6H,12H-5,11-methanodibenzo(b,f)(1,5)diazocine
- SXPSZIHEWFTLEQ-UHFFFAOYSA-N
- 2,12H-5,11-methanodibenzo[b,f](1,5)diazocine
- CCG-15765
- 21451-74-1
- (-)-TROGER/'S BASE
- WLN: T C66 K66 A BN JN&T&TJ F1 N1
- EN300-18225157
- 6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine, 2,8-dimethyl-
- Troeger's base
- NSC-68211
- 2,8-dimethyl-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine
- (+/-)-Troeger's base
- 3-(Pyrrolidin-1-yl)benzene-1-sulfonyl chloride?
- 2,8-Dimethyl-6H,12H-5,11-methano-dibenzo[b,f][1,5]diazocine
- CHEMBL1303327
- 5,13-dimethyl-1,9-diazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene
- NSC68211
- SR-01000408172
- Tr ger's base
- 5,13-dimethyl-1,9-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10(15),11,13-hexaene
- DTXSID30200950
- 5,13-dimethyl-1,9-diazatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadeca-2,4,6,10,12,14-hexaene
- (?)-Troger's base
- (+/-)-Troeger base
- SMR000055080
- Ethano-Troger's base
- NSC 68211
- (+)-Troger's base
- FT-0701586
- AG-205/06529009
- ( )-2,8-Dimethyl-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine
- (+)-Tr??ger's base, for chiral derivatization, >=99.0%
- Troger's Base, 98%
- (5S,11S)-(+)-2,8-Dimethyl-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine
- SP9UUR2HG4
- 2,8-dimethyl-6H,12H-5,11-methanodibenzo(b,f)(1,5)-diazocine
- HMS2376O17
- (5R,11R)-2,8-Dimethyl-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine
- 6H,11-Methanodibenzo[b,f](1,5)diazocine, 2,8-dimethyl-
- FT-0637121
- 6H,12H-5,11-Methanodibenzo(b,f)(1,5)diazocine, 2,8-dimethyl-
- Troger's base
- 14645-24-0
- J-008224
- (-)-Tr??ger's base, for chiral derivatization, >=99.0%
- Oprea1_285718
- 72151-03-2
- CS-0376657
- (-)-Tr ouml ger's base
- UNII-SP9UUR2HG4
- (-)-TROGERSBASE
- Q410493
- SR-01000408172-1
- BRD-K21537419-001-07-1
- InChI=1/C17H18N2/c1-12-3-5-16-14(7-12)9-18-11-19(16)10-15-8-13(2)4-6-17(15)18/h3-8H,9-11H2,1-2H
- AKOS000613560
- MLS000105151
- 2,8-Dimethyl-6,12-dihydro-5,11-methanodibenzo[b,f][1,5]diazocine
- 529-81-7
- J-014078
- 5,11-methano-2,8-dimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine
- 6H,11-Methanodibenzo[b,f][1,5]diazocine, 2,8-dimethyl-
- CBDivE_011389
-
- MDL: MFCD00151117
- Inchi: 1S/C17H18N2/c1-12-3-5-16-14(7-12)9-18-11-19(16)10-15-8-13(2)4-6-17(15)18/h3-8H,9-11H2,1-2H3
- Chiave InChI: SXPSZIHEWFTLEQ-UHFFFAOYSA-N
- Sorrisi: N12C3C=CC(C)=CC=3CN(C3C=CC(C)=CC=3C1)C2
Proprietà calcolate
- Massa esatta: 250.14714
- Massa monoisotopica: 250.147
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 19
- Conta legami ruotabili: 0
- Complessità: 310
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 6.5A^2
- XLogP3: 3.8
Proprietà sperimentali
- Densità: 1.21
- Punto di fusione: 127-131 °C
- Punto di ebollizione: 461°Cat760mmHg
- Punto di infiammabilità: 213.5°C
- Indice di rifrazione: 1.685
- PSA: 6.48
- Attività ottica: [α]20/D −283±4°, c = 0.3% in hexane
6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine,2,8-dimethyl-, (5R,11R)- Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: 26
- CODICI DEL MARCHIO F FLUKA:10-23
-
Identificazione dei materiali pericolosi:
6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine,2,8-dimethyl-, (5R,11R)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03268-100mg |
6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine,2,8-dimethyl-, (5R,11R)- |
14645-24-0 | 100mg |
¥1888.0 | 2021-09-04 |
6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine,2,8-dimethyl-, (5R,11R)- Letteratura correlata
-
Samantha Murphy,Sandra A. Bright,Fergus E. Poynton,Thomas McCabe,Jonathan A. Kitchen,Emma B. Veale,D. Clive Williams,Thorfinnur Gunnlaugsson Org. Biomol. Chem. 2014 12 6610
-
Manda Bhaskar Reddy,Potuganti Gal Reddy,Myadaraboina Shailaja,Alla Manjula,Tadikamalla Prabhakar Rao RSC Adv. 2016 6 98297
-
Débora Muller Pimentel Aroche,Josene Maria Toldo,Rodrigo Roceti Descalzo,Paulo Fernando Bruno Gon?alves,Fabiano Severo Rodembusch New J. Chem. 2015 39 6987
-
Sankarasekaran Shanmugaraju,Charlyne Dabadie,Kevin Byrne,Aramballi J. Savyasachi,Deivasigamani Umadevi,Wolfgang Schmitt,Jonathan A. Kitchen,Thorfinnur Gunnlaugsson Chem. Sci. 2017 8 1535
-
Sankarasekaran Shanmugaraju,Deirdre McAdams,Francesca Pancotti,Chris S. Hawes,Emma B. Veale,Jonathan A. Kitchen,Thorfinnur Gunnlaugsson Org. Biomol. Chem. 2017 15 7321
14645-24-0 (6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine,2,8-dimethyl-, (5R,11R)-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso